molecular formula C13H16O4 B7999441 O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate CAS No. 1443343-62-1

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate

Cat. No.: B7999441
CAS No.: 1443343-62-1
M. Wt: 236.26 g/mol
InChI Key: VIGWXQWGLGQYFL-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate is a chemical compound with the molecular formula C12H14O4 It is an ester derived from oxalic acid and is characterized by the presence of an ethyl group and a 2-(p-tolyl)ethyl group attached to the oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. One common method is the reaction of oxalyl chloride with ethanol and 2-(p-tolyl)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Oxalyl chloride+Ethanol+2-(p-tolyl)ethanolO2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate+HCl\text{Oxalyl chloride} + \text{Ethanol} + \text{2-(p-tolyl)ethanol} \rightarrow \text{this compound} + \text{HCl} Oxalyl chloride+Ethanol+2-(p-tolyl)ethanol→O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield oxalic acid and the corresponding alcohols.

    Reduction: The compound can be reduced to form the corresponding alcohols and oxalic acid derivatives.

    Substitution: The ethyl and 2-(p-tolyl)ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Oxalic acid, ethanol, and 2-(p-tolyl)ethanol.

    Reduction: Corresponding alcohols and oxalic acid derivatives.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate depends on its specific application. In chemical reactions, it acts as an ester, undergoing hydrolysis, reduction, or substitution. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl oxalate: Similar ester derived from oxalic acid and methanol.

    Ethyl oxalate: Ester derived from oxalic acid and ethanol.

    2-(p-tolyl)ethyl oxalate: Ester derived from oxalic acid and 2-(p-tolyl)ethanol.

Uniqueness

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate is unique due to the presence of both ethyl and 2-(p-tolyl)ethyl groups, which can influence its reactivity and potential applications. The combination of these groups provides distinct chemical and physical properties compared to other oxalate esters.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-methylphenyl)ethyl] oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)13(15)17-9-8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGWXQWGLGQYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190884
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-62-1
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-methylphenyl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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